6-(4-(Hydroxymethyl)phenyl)nicotinonitrile
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Overview
Description
6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is characterized by the presence of a nitrile group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired nicotinonitrile derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 6-(4-(Carboxyphenyl))nicotinonitrile
Reduction: 6-(4-(Aminomethyl)phenyl)nicotinonitrile
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
6-(4-(Hydroxymethyl)phenyl)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Bosutinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor for cancer treatment.
Milrinone: Another nicotinonitrile derivative used as a phosphodiesterase inhibitor for heart failure treatment.
Neratinib: A nicotinonitrile derivative used as an irreversible tyrosine kinase inhibitor for breast cancer treatment.
Uniqueness: 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to its specific structural features, such as the hydroxymethyl group attached to the phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other nicotinonitrile derivatives .
Biological Activity
6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, characterized by a hydroxymethyl group attached to a phenyl ring and a nitrile group linked to a pyridine ring. This unique structure enhances its reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The compound's chemical formula can be represented as C13H12N2O. The presence of the hydroxymethyl group is crucial as it contributes to the compound's solubility and reactivity, facilitating interactions with biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to bind to specific enzymes' active sites, inhibiting their normal functions. This mechanism is particularly relevant in therapeutic contexts such as cancer treatment and anti-inflammatory applications.
- Receptor Interaction : It may also interact with various receptors, which could lead to modulation of signaling pathways involved in disease processes.
Anticancer Properties
Research indicates that derivatives of this compound have demonstrated significant anticancer activity. For instance, studies have shown its potential in inhibiting cancer cell proliferation through the disruption of critical signaling pathways. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory enzymes. By blocking these enzymes, it reduces the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. This broad-spectrum antimicrobial activity makes it a potential candidate for developing new antibiotics .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study reported that this compound inhibited BCL6 function by disrupting protein-protein interactions, leading to tumor regression in xenograft models .
- Anti-inflammatory Research : Another investigation demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its therapeutic potential in treating inflammatory diseases.
- Antimicrobial Testing : In vitro tests showed that derivatives exhibited potent activity against various bacterial strains with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Type | Biological Activity |
---|---|---|
Bosutinib | Tyrosine kinase inhibitor | Cancer treatment |
Milrinone | Phosphodiesterase inhibitor | Heart failure treatment |
Neratinib | Irreversible tyrosine kinase inhibitor | Breast cancer treatment |
The distinct structural feature of this compound is its hydroxymethyl group, which enhances its reactivity and biological activity compared to other nicotinonitrile derivatives.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8,16H,9H2 |
InChI Key |
YATBMCWFUYCGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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